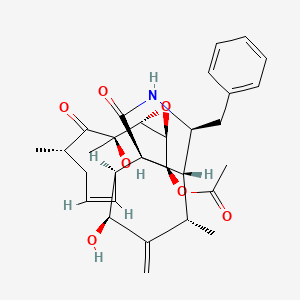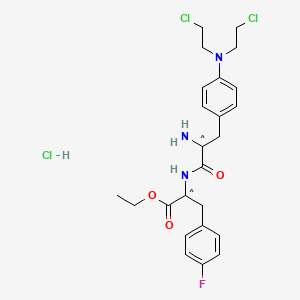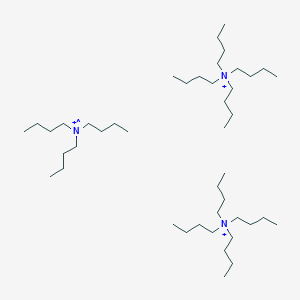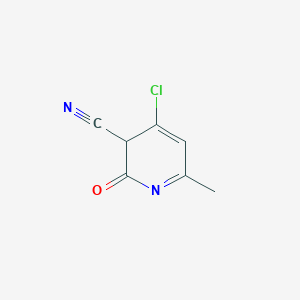
Epoxycytochalasin D, 19,20-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoxycytochalasin D, 19,20- is a member of the cytochalasin family, a group of fungal metabolites known for their diverse biological activities. This compound was initially isolated from the fungus Xylaria hypoxylon and has since been studied for its potent cytotoxic activity against various tumor cell lines . The molecular formula of Epoxycytochalasin D, 19,20- is C30H37NO7, and it is characterized by its unique epoxy group at the 19,20- position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Epoxycytochalasin D, 19,20- involves several steps, including the isolation of the parent compound cytochalasin D from fungal sources. The epoxy group is introduced through a series of oxidation reactions. The stereochemistry of the compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, HMQC, HMBC, and NOESY .
Industrial Production Methods: Industrial production of Epoxycytochalasin D, 19,20- is primarily based on fermentation processes using fungal cultures. The fungus Xylaria hypoxylon is cultivated under controlled conditions to maximize the yield of the desired compound. The compound is then extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Epoxycytochalasin D, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxy group is particularly reactive and can be targeted in these reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving Epoxycytochalasin D, 19,20- include oxidizing agents such as Dess-Martin periodinane and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of Epoxycytochalasin D, 19,20- include various oxidized and reduced derivatives. These derivatives often exhibit different biological activities compared to the parent compound .
科学的研究の応用
Epoxycytochalasin D, 19,20- has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the reactivity of epoxy groups. In biology, it is known for its ability to disrupt the actin cytoskeleton, making it a valuable tool for studying cell morphology and division . In medicine, its potent cytotoxic activity against tumor cell lines has made it a candidate for anticancer drug development . Additionally, it has applications in the industry as a potential antifungal and antibacterial agent .
作用機序
The mechanism of action of Epoxycytochalasin D, 19,20- involves its interaction with the actin cytoskeleton. The compound binds to actin filaments, disrupting their polymerization and leading to changes in cell morphology and division . This disruption of the actin cytoskeleton is responsible for its cytotoxic effects on tumor cells . The compound also induces the accumulation of reactive oxygen species (ROS) within cells, contributing to its cytotoxicity .
類似化合物との比較
Epoxycytochalasin D, 19,20- is unique among cytochalasins due to its epoxy group at the 19,20- position. Similar compounds include cytochalasin D, cytochalasin C, and 19,20-epoxycytochalasin C . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, cytochalasin D lacks the epoxy group and has different cytotoxic properties . The presence of the epoxy group in Epoxycytochalasin D, 19,20- enhances its reactivity and biological activity compared to its analogs .
特性
分子式 |
C30H37NO7 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
[(1R,2S,3S,5R,6R,8S,10Z,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChIキー |
WHJRAYUHVRYTTH-XGPNHLKASA-N |
異性体SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
正規SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)





![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)




